β-CGRP, human TFA
Description
Overview of CGRP Peptide Family Diversity and Nomenclature
The CGRP family consists of two main isoforms, α-CGRP and β-CGRP, which are also referred to as CGRP-I and CGRP-II, respectively. bachem.comwikipedia.org These isoforms are encoded by two separate genes located on chromosome 11 in humans. wikipedia.orgaltmeyers.org While they share a high degree of homology and exhibit similar biological activities, their genetic origins and tissue distribution show notable differences. nih.govmdpi.com The nomenclature can sometimes be complex due to the existence of various related peptides and their receptors, which can have overlapping pharmacological profiles. nih.gov
Distinctions Between α-CGRP and β-CGRP: Amino Acid Sequence and Gene Origin
The two forms of CGRP, α-CGRP and β-CGRP, are generated from two distinct genes on human chromosome 11. nih.govmdpi.com The CALCA gene (also known as CALC1) is responsible for producing α-CGRP through tissue-specific alternative splicing of its messenger RNA (mRNA). frontiersin.orgmdpi.comgenecards.org This same gene also codes for the hormone calcitonin. altmeyers.org In contrast, β-CGRP is encoded by the CALCB gene (also known as CALC2). altmeyers.orgfrontiersin.orggenecards.org
In humans, the amino acid sequences of α-CGRP and β-CGRP are very similar, differing by only three amino acids. wikipedia.orgaltmeyers.org Despite this high degree of homology (over 90%), their expression patterns differ. nih.govmdpi.com α-CGRP is the predominant form found in the central and peripheral nervous systems, particularly in sensory neurons. altmeyers.orgnih.govfrontiersin.org Conversely, β-CGRP is primarily found in the enteric nervous system, which governs the function of the gastrointestinal tract. altmeyers.orgnih.govnih.gov
| Feature | α-CGRP | β-CGRP |
|---|---|---|
| Gene Origin | CALCA (CALC1) gene on chromosome 11 altmeyers.orgfrontiersin.orggenecards.org | CALCB (CALC2) gene on chromosome 11 altmeyers.orgfrontiersin.orggenecards.org |
| Amino Acid Difference (human) | Differ by 3 amino acids wikipedia.orgaltmeyers.org | |
| Primary Location | Central and peripheral nervous systems altmeyers.orgnih.gov | Enteric nervous system altmeyers.orgnih.gov |
| Associated Functions | Vasodilation, pain transmission, neurogenic inflammation wikipedia.orgfrontiersin.org | Gut motility, vasodilation, immune responses nih.govdigitellinc.com |
The Significance of β-CGRP (human TFA) as a Research Tool
β-CGRP, human TFA refers to the human form of the β-CGRP peptide with a trifluoroacetate (B77799) (TFA) salt, which is commonly used in research settings to ensure the stability and solubility of the peptide. caymanchem.commedchemexpress.comfishersci.com This specific formulation is a valuable tool for investigating the distinct physiological roles of β-CGRP. glpbio.com Given that β-CGRP is the predominant isoform in the enteric nervous system, its study is crucial for understanding gut function, including motility, blood flow, and immune responses. digitellinc.comreed.es
Research using this compound allows scientists to explore its interactions with the CGRP receptor complex, which consists of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP). medchemexpress.comglpbio.com Specifically, β-CGRP binds with high affinity to the CLR/RAMP1 complex. caymanchem.com Studies with this compound have helped to elucidate the role of β-CGRP in processes such as vasodilation and inflammation. caymanchem.comglpbio.com The availability of specific tools like this compound is essential for differentiating the functions of β-CGRP from those of α-CGRP and for understanding its specific contributions to health and disease. digitellinc.comreed.es
Historical Perspectives on CGRP Research and Discovery
The discovery of CGRP dates back to the early 1980s and emerged from studies on the calcitonin gene. bps.ac.uknih.govnih.gov Researchers found that through alternative RNA processing, the same gene that produces calcitonin in the thyroid gland could produce a different peptide in neural tissues. bps.ac.uknih.gov This novel 37-amino acid peptide was named Calcitonin Gene-Related Peptide. nih.gov
Initial research quickly established CGRP as a potent vasodilator. nih.govkcl.ac.uk Subsequent studies revealed its widespread distribution in both the central and peripheral nervous systems and implicated it in pain transmission. wikipedia.orgkcl.ac.uk The realization that there were two isoforms, α-CGRP and β-CGRP, came from the discovery of a second, homologous gene. frontiersin.org Over the decades, research has expanded to explore the diverse roles of both CGRP isoforms in various physiological systems, leading to the development of therapeutic agents that target the CGRP pathway. nih.govnih.gov The journey from its initial discovery as a product of alternative gene splicing to its recognition as a key player in neurovascular function and a therapeutic target highlights a significant arc in translational research. nih.gov
Broad Physiological and Mechanistic Relevance of CGRP in Preclinical Investigations
Preclinical studies have underscored the broad physiological importance of CGRP. It is recognized as one of the most potent endogenous vasodilators, contributing to blood pressure regulation and blood flow in various tissues. wikipedia.orgmdpi.com In the cardiovascular system, CGRP exhibits protective effects, including positive inotropic (influencing the force of contraction) and chronotropic (influencing the heart rate) actions. wikipedia.orgfrontiersin.org
Properties
Molecular Formula |
C₁₆₄H₂₆₈F₃N₅₁O₅₀S₃ |
|---|---|
Molecular Weight |
3907.38 |
sequence |
One Letter Code: ACNTATCVTHRLAGLLSRSGGMVKSNFVPTNVGSKAF-NH2(Disulfide bridge: Cys2-Cys7) |
Synonym |
Human β-CGRP (TFA); CGRP-II (Human) (TFA) |
Origin of Product |
United States |
Molecular Biology and Biochemical Aspects of Endogenous β Cgrp
Gene Expression and Transcriptional Regulation of β-CGRP
β-Calcitonin Gene-Related Peptide (β-CGRP) is a 37-amino acid neuropeptide that, along with its counterpart α-CGRP, is involved in a variety of physiological processes. nih.govwikipedia.org The expression of β-CGRP is governed by a distinct gene, the Calcitonin Related Polypeptide Beta (CALCB) gene, located on chromosome 11 in humans. wikipedia.orgmdpi.comgenecards.org This is in contrast to α-CGRP, which is produced from the Calcitonin Related Polypeptide Alpha (CALCA) gene through alternative splicing of the primary transcript that also gives rise to calcitonin. nih.govmdpi.com The CALCB gene, however, does not undergo such alternative splicing to produce other hormones. nih.gov
The regulation of CGRP gene expression is complex and can be influenced by various factors, including signaling pathways and cytokines. wikipedia.org For instance, the mitogen-activated protein kinase (MAPK) signaling pathway and cytokines such as TNFα have been shown to control the regulation of the CGRP gene. wikipedia.orgnih.gov Additionally, factors like nerve growth factor (NGF) are crucial for CGRP production, particularly in sensory nerves. mdpi.com In fact, increased levels of both NGF and CGRP have been observed in individuals with migraines. mdpi.com
The promoter region of the CGRP gene contains several elements that are responsive to intracellular signaling cascades. nih.gov For example, the cAMP/PKA pathway is a known regulator of CGRP gene expression. nih.gov CGRP itself can activate this pathway, leading to an increase in its own mRNA levels and promoter activity in trigeminal ganglion neurons, suggesting a positive feedback loop. nih.gov This autostimulation is mediated through the CGRP receptor. nih.gov Other kinases, such as protein kinase C (PKC), are also involved in the regulation of CGRP gene expression. nih.gov
| Regulator | Effect on β-CGRP Expression | Associated Signaling Pathway |
| Nerve Growth Factor (NGF) | Upregulation | - |
| Mitogen-activated protein kinase (MAPK) | Upregulation | MAPK signaling pathway |
| TNFα | Upregulation | - |
| cAMP | Upregulation | PKA signaling pathway |
| Protein Kinase C (PKC) | Upregulation | - |
Post-Translational Processing and Maturation of β-CGRP
Following the transcription of the CALCB gene into mRNA and its subsequent translation, the resulting pro-peptide undergoes several post-translational modifications to become the mature, biologically active β-CGRP. frontiersin.orgfrontiersin.org This process involves the cleavage of the pro-peptide by prohormone convertases, such as PC1 and PC2, and subsequent modifications. nih.gov The final 37-amino acid peptide has a high degree of homology with α-CGRP, differing by only three amino acids in humans. nih.govmdpi.com This structural similarity accounts for their largely overlapping biological activities. nih.gov
Bioinformatic analyses have revealed that while pro-αCGRP and pro-βCGRP share common secretory enzymatic cleavage sites and tertiary structures, they differ in their sorting peptides, which affects their isoelectric points. nih.gov This difference may influence their processing and trafficking within the neuron. nih.gov
β-CGRP Synthesis, Storage, and Release Mechanisms
The primary source of β-CGRP is the nervous system. nih.gov It is predominantly found in the enteric nervous system, which is a key distinction from α-CGRP, which is more prevalent in the central and peripheral nervous systems. nih.govmdpi.com Both isoforms are expressed in trigeminal ganglion neurons, with a significant portion of these neurons co-expressing both αCGRP and βCGRP. nih.gov Specifically in mice, 39% of trigeminal ganglion neurons express both isoforms, while in humans this figure is 37%. nih.gov
While neuronal cells are the main source, β-CGRP expression has also been identified in non-neuronal cells. nih.govmdpi.com These include endothelial cells, adipocytes, and various immune cells like lymphocytes and peripheral blood mononuclear cells. nih.govmdpi.comresearchgate.net β-CGRP mRNA has also been detected in cultured keratinocytes. researchgate.net Furthermore, both α-CGRP and β-CGRP have been found in endothelial progenitor cells, which are involved in repairing damaged endothelium. nih.govresearchgate.net
| Cell Type | Primary Isoform(s) | Location/Function |
| Enteric Neurons | β-CGRP | Gastrointestinal tract |
| Trigeminal Ganglion Neurons | α-CGRP and β-CGRP | Sensory information from the face |
| Endothelial Cells | α-CGRP and β-CGRP | Lining of blood vessels |
| Adipocytes | CGRP (isoform not always specified) | Fat tissue |
| Immune Cells (e.g., Lymphocytes) | CGRP (isoform not always specified) | Immune response |
| Keratinocytes | β-CGRP (and α-CGRP to a lesser extent) | Skin |
| Endothelial Progenitor Cells | α-CGRP and β-CGRP | Vascular repair |
Once synthesized, β-CGRP is packaged into large, dense-core vesicles and stored in nerve terminals. nih.govfrontiersin.org Its release is a highly regulated process, primarily triggered by neuronal depolarization and a subsequent influx of calcium. nih.govfrontiersin.org This calcium-dependent exocytosis is mediated by the SNARE protein complex. nih.govnih.gov
Several stimuli can trigger the release of CGRP. The activation of transient receptor potential (TRP) channels, specifically TRPV1 and TRPA1, is a key mechanism. mdpi.comfrontiersin.org TRPV1 can be activated by various noxious stimuli, including heat, low pH (acidity), and inflammatory mediators. mdpi.com The release of CGRP can also be prompted by vasoconstrictors such as angiotensin II and norepinephrine. nih.govmdpi.com
Neuronal and Non-Neuronal Cellular Sources of β-CGRP
β-CGRP Degradation and Clearance Pathways
The biological activity of β-CGRP is terminated through degradation and clearance. Several enzymes are known to metabolize CGRP, including neprilysin, angiotensin-converting enzyme (ACE), and endothelin-converting enzymes (ECE). imrpress.com One study specifically found that both human α-CGRP and β-CGRP are cleaved by matrix metalloproteinase 2. nih.gov
The process of receptor internalization also plays a role in regulating CGRP signaling. nih.gov After CGRP binds to its receptor, the complex can be internalized. Inside the cell, in acidic endosomes, the enzyme ECE-1 can degrade CGRP, which prevents it from rebinding to the receptor and promotes the recycling of the receptor back to the cell surface. researchgate.net Chronic exposure to CGRP can lead to the receptor complex being targeted for degradation in lysosomes. wikipedia.orgfrontiersin.org In addition to enzymatic degradation, CGRP is cleared from the body primarily through the kidneys and to a lesser extent by the liver. nih.gov
Receptor Pharmacology and Signal Transduction of β Cgrp Human Tfa
Characterization of the Calcitonin Gene-Related Peptide Receptor (CGRPR) Complex
The receptor for CGRP is not a single protein but a complex heterotrimer, a feature that distinguishes it within the G protein-coupled receptor (GPCR) family. researchgate.netbioline.org.br For the receptor to be functional, it requires the assembly of three distinct protein components. oup.comportlandpress.com
Receptor Component Protein (RCP) and Receptor Activity Modifying Protein (RAMP) Subunit Contributions to CGRPR Formation
The canonical CGRP receptor (CGRPR) is formed by the combination of the calcitonin receptor-like receptor (CLR), a class B GPCR, and a receptor activity-modifying protein 1 (RAMP1). portlandpress.comnih.govnih.gov RAMP1, a single-pass transmembrane protein, is crucial for the trafficking of CLR to the cell surface and is essential for high-affinity CGRP binding. oup.comnih.gov The interaction between CLR and different RAMPs (RAMP1, RAMP2, or RAMP3) generates receptors with distinct pharmacological specificities for peptides of the calcitonin family, such as adrenomedullin (B612762). frontiersin.orgfrontiersin.org The CLR/RAMP1 heterodimer specifically constitutes the CGRP receptor. frontiersin.org
A third protein, the receptor component protein (RCP), is an intracellular peripheral membrane protein required for the functional coupling of the receptor complex to intracellular signaling pathways, particularly the Gαs protein. oup.comnih.govresearchgate.net While RCP is not essential for ligand binding or receptor trafficking to the cell membrane, it is critical for mediating the downstream signal transduction that leads to the accumulation of intracellular cyclic AMP (cAMP). biorxiv.orgresearchgate.net RCP stabilizes the interaction between CLR and the Gαs stimulatory protein. biorxiv.org
| Component | Type | Primary Function in CGRPR Complex | Reference |
|---|---|---|---|
| Calcitonin Receptor-Like Receptor (CLR) | Class B G Protein-Coupled Receptor (GPCR) | Core ligand-binding and transmembrane signaling unit. | portlandpress.comnih.gov |
| Receptor Activity-Modifying Protein 1 (RAMP1) | Single-pass transmembrane protein | Facilitates CLR trafficking to the cell surface and is essential for CGRP binding specificity. | oup.comnih.gov |
| Receptor Component Protein (RCP) | Intracellular peripheral membrane protein | Couples the CLR/RAMP1 complex to the Gαs protein for downstream signaling. | oup.comnih.govresearchgate.net |
Ligand Binding Dynamics and Affinity Profiling of β-CGRP (human TFA) to CGRPR
β-CGRP binds with high affinity and selectivity to the CGRPR, which is composed of the CLR and RAMP1 complex. caymanchem.com The binding process is characterized by a two-domain mechanism where the C-terminus of the peptide first engages with the extracellular domain (ECD) of the receptor complex, followed by the interaction of the N-terminal region with the transmembrane domain (TMD) core, leading to receptor activation. frontiersin.orgacs.org
The affinity of β-CGRP for different receptor combinations highlights its specificity. It binds selectively to the CLR/RAMP1 complex with a high affinity, as demonstrated by a low IC50 value of approximately 0.01 nM to 1 nM. caymanchem.comglpbio.commedchemexpress.com In contrast, its affinity for the CLR/RAMP2 complex, which primarily functions as an adrenomedullin receptor, is significantly lower, with IC50 values around 300 nM. glpbio.commedchemexpress.commedchemexpress.com This demonstrates the critical role of RAMP1 in conferring CGRP selectivity.
| Ligand | Receptor Complex | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|---|
| β-CGRP (human) | CLR/RAMP1 | SK-N-MC | 1 | glpbio.commedchemexpress.com |
| β-CGRP (human) | CLR/RAMP1 | Swiss 3T3 | 1 | medchemexpress.com |
| β-CGRP (human) | CLR/RAMP2 | HEK293T | 300 | glpbio.commedchemexpress.commedchemexpress.com |
| β-CGRP (human) | CLR/RAMP2 | NG108-15 | 130 | medchemexpress.com |
Structural Basis of β-CGRP (human TFA)-CGRPR Interactions
Cryo-electron microscopy (cryo-EM) studies have provided significant insights into the structural basis of CGRP binding to its receptor. rcsb.orgresearchgate.net These studies reveal that CGRP inserts its N-terminal loop, which is stabilized by a disulfide bridge, into the core of the CLR transmembrane domain. frontiersin.org The C-terminal tail of the peptide extends towards the extracellular domain, where it makes contact with both CLR and RAMP1. frontiersin.orgplos.org
The interaction is extensive, with a significant portion of the CGRP peptide surface being buried upon binding to the CLR/RAMP1 complex. researchgate.netplos.org The RAMP1 transmembrane domain is positioned at the interface of transmembrane helices 3, 4, and 5 of CLR, stabilizing the second extracellular loop of CLR. rcsb.org The C-terminal amide of CGRP interacts with a specific residue (W84) on RAMP1, which is a key determinant of pharmacological specificity. nih.gov
β-CGRP (human TFA)-Mediated Intracellular Signaling Cascades
Upon binding of β-CGRP to the CGRPR, a cascade of intracellular signaling events is initiated, primarily through the activation of G proteins. oup.comnih.gov
Adenylyl Cyclase Activation and Cyclic AMP (cAMP) Pathway Involvement
The most well-characterized signaling pathway activated by the CGRP receptor is the Gαs-mediated stimulation of adenylyl cyclase. nih.govresearchgate.net This interaction leads to an increase in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). researchgate.netfrontiersin.orgresearchgate.net The production of cAMP is a direct consequence of the functional coupling of the CGRPR to Gαs, a process that is dependent on the presence of RCP. oup.comresearchgate.net This elevation in cAMP levels is a hallmark of CGRP receptor activation in various cell types. nih.gov
Protein Kinase A (PKA) Dependent Signaling Events
The rise in intracellular cAMP subsequently activates Protein Kinase A (PKA). researchgate.netfrontiersin.orgresearchgate.net Activated PKA then phosphorylates a variety of downstream target proteins, leading to diverse cellular responses. nih.govresearchgate.net One of the key substrates of PKA in this pathway is the cAMP response element-binding protein (CREB). nih.govmednexus.org Phosphorylation of CREB can lead to changes in gene transcription, indicating that CGRP can influence cellular function at the genomic level. nih.gov The CGRP-induced activation of the PKA/p-CREB pathway has been implicated in various physiological and pathophysiological processes. mednexus.org
Interactions with Other Second Messenger Systems
While the canonical signaling pathway for the β-calcitonin gene-related peptide (β-CGRP) receptor predominantly involves the activation of adenylyl cyclase through Gαs proteins, leading to the generation of cyclic adenosine monophosphate (cAMP) and subsequent protein kinase A (PKA) activation, research has revealed significant interactions with other second messenger systems. nih.govnih.gov The binding of β-CGRP to its receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), can also stimulate alternative and parallel signaling cascades. nih.govguidetopharmacology.org
One of the prominent alternative pathways is the phosphatidylinositol signaling pathway. nih.gov This is initiated by the activation of phospholipase Cβ1 (PLCβ1), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. nih.gov The resulting increase in intracellular Ca²⁺ concentration, along with DAG, activates various calcium-dependent proteins and protein kinase C (PKC). nih.govnih.gov
Furthermore, evidence suggests significant signal crosstalk between the primary G-protein coupled pathways and other intracellular signaling networks. nih.gov These include the PI3K-AKT pathway and the NF-κB pathway, which are crucial for regulating cell proliferation and differentiation. nih.gov This crosstalk indicates that β-CGRP's biological effects are not limited to a single linear pathway but are the result of a complex, integrated signaling network.
Receptor Internalization and Desensitization Mechanisms Induced by β-CGRP (human TFA)
Prolonged or repeated exposure to β-CGRP initiates regulatory mechanisms that attenuate the cellular response, primarily through receptor desensitization and internalization. nih.govbiorxiv.org This process is critical for preventing overstimulation and is characteristic of G protein-coupled receptors (GPCRs). biorxiv.org
Upon agonist binding, the CGRP receptor undergoes phosphorylation by G protein-coupled receptor kinases (GRKs). nih.gov This phosphorylation can also be facilitated by second messenger-dependent kinases such as PKA and PKC. nih.gov The phosphorylated receptor exhibits an increased affinity for β-arrestin proteins. nih.gov The translocation of β-arrestins from the cytosol to the plasma membrane and their subsequent binding to the receptor have two major consequences:
Desensitization: β-arrestin sterically hinders the interaction between the receptor and its cognate G protein, effectively uncoupling it from downstream signaling cascades. biorxiv.orgnih.gov
Internalization: β-arrestin acts as an adaptor protein, linking the receptor to components of the endocytic machinery, such as clathrin and the adaptor protein 2 (AP2), which facilitates the removal of the receptor from the cell surface via clathrin-coated pits. nih.govnih.gov
The fate of the internalized receptor complex is dependent on the duration of the agonist stimulus. nih.gov Transient stimulation typically leads to the internalization of the receptor into early endosomes, from which it can rapidly recycle back to the plasma membrane, allowing for the resensitization of the cell. nih.gov However, chronic agonist exposure can traffic the internalized receptor from endosomes to lysosomes for degradation, a process known as downregulation. nih.gov
A key regulator of receptor fate is endothelin-converting enzyme-1 (ECE-1), which co-internalizes with the CGRP receptor complex. nih.gov Within the acidic environment of the endosome, ECE-1 degrades the CGRP peptide. nih.gov This degradation is crucial as it promotes the dissociation of the entire complex, freeing the receptor from β-arrestin and allowing it to be dephosphorylated and recycled back to the cell surface, leading to signal resensitization. nih.gov Inhibition of ECE-1 traps the receptor and β-arrestin within the endosome, impairing both recycling and resensitization. nih.gov
| Condition | Recovery Time | Signal Resensitization (%) | Source |
|---|---|---|---|
| Control (No Inhibitor) | 4 hours | 54 ± 5% | nih.gov |
| With ECE-1 Inhibitor (SM-19712) | 4 hours | 36 ± 5% (33% inhibition) | nih.gov |
G-Protein Coupling Selectivity and Effector Pathway Modulation
The β-CGRP receptor demonstrates significant selectivity in both its ligand binding and its coupling to intracellular G proteins. The functional receptor for β-CGRP is a heterodimer composed of the CLR and RAMP1. guidetopharmacology.orgnih.gov β-CGRP (human TFA) binds with very high affinity and selectivity to this CLR/RAMP1 complex compared to complexes containing other RAMPs. medchemexpress.comcaymanchem.com
| Receptor Complex | Binding Affinity (IC₅₀) | Source |
|---|---|---|
| CLR / RAMP1 | ~0.01 - 1 nM | medchemexpress.comcaymanchem.com |
| CLR / RAMP2 | 300 nM | medchemexpress.comcaymanchem.com |
While the CGRP receptor is known to couple prominently to the stimulatory G protein, Gs, leading to cAMP production, it is capable of promiscuous coupling to other G protein subtypes, thereby modulating a variety of effector pathways. guidetopharmacology.orgnih.gov Biochemical studies using native polyacrylamide gel electrophoresis (PAGE) assays to assess the formation of agonist-receptor-G protein complexes have elucidated a clear hierarchy of coupling preference. nih.gov For the CGRP receptor, the observed rank order of coupling is Gs > Gsq > Gsi. nih.gov
This demonstrates that while the Gs-cAMP pathway is the most efficient, the receptor can also engage Gq, which activates the phospholipase C pathway, and Gi, which typically inhibits adenylyl cyclase. nih.govmedchemexpress.com This differential coupling allows for a nuanced and complex cellular response to β-CGRP. Research indicates that this coupling efficiency is not static; it is modulated by both the specific agonist bound to the receptor and the RAMP subtype present in the heterodimer. nih.gov This highlights that RAMPs are not merely determinants of ligand selectivity but also active modulators of G-protein coupling and subsequent signal transduction. nih.gov
Physiological Roles and Mechanistic Contributions of β Cgrp in Preclinical Models
Neurovascular Coupling and Regulation of Vascular Tone
CGRP is recognized as one of the most potent vasodilator peptides discovered, exerting its effects on various vascular beds. nih.govahajournals.org This potent vasodilatory action is a key component of its role in neurovascular coupling, the intricate process that links neuronal activity to changes in local blood flow. nih.gov While much of the research has focused on the α-isoform, the functional similarities between α- and β-CGRP suggest that β-CGRP also contributes to these vascular phenomena. nih.govd-nb.info Both isoforms are known to act via a common receptor complex, which consists of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein 1 (RAMP1). frontiersin.orgmedchemexpress.com
Endothelial Cell-Dependent and Independent Mechanisms of Vasodilation
The vasodilatory effects of CGRP are mediated through both endothelial-dependent and endothelial-independent pathways. frontiersin.orgnih.gov
Endothelial-Independent Vasodilation: CGRP also acts directly on vascular smooth muscle cells (VSMCs), which also express the CGRP receptor. nih.govnih.gov Binding of CGRP to its receptor on VSMCs activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.govmdpi.com This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the opening of ATP-sensitive potassium (K-ATP) channels. mdpi.com The resulting hyperpolarization of the VSMC membrane causes relaxation and vasodilation, independent of the endothelium. ahajournals.orgmdpi.com In some preclinical models, this direct action on smooth muscle is considered the primary mechanism of CGRP-induced vasodilation. mdpi.com
| Mechanism | Cell Type | Key Signaling Molecules | Outcome |
|---|---|---|---|
| Endothelial-Dependent | Endothelial Cells | Nitric Oxide (NO), eNOS | Indirect smooth muscle relaxation |
| Endothelial-Independent | Vascular Smooth Muscle Cells | cAMP, Protein Kinase A (PKA), K-ATP channels | Direct smooth muscle relaxation |
Modulation of Blood Flow Dynamics in Specific Vascular Beds
The potent vasodilatory capacity of CGRP translates to significant modulation of blood flow in various specific vascular beds. nih.gov Systemic administration of CGRP in preclinical models leads to a decrease in blood pressure, primarily due to peripheral arterial dilation. ahajournals.org
Preclinical studies have demonstrated CGRP's effects in the following vascular territories:
Cerebral Circulation: CGRP is highly potent in dilating cerebral arteries and is thought to play a role in regulating cerebral blood flow. frontiersin.orgd-nb.info The release of CGRP from trigeminal nerves can influence meningeal and cerebral blood vessel diameter. nih.gov
Coronary Circulation: The coronary vasculature is particularly sensitive to the vasodilatory effects of CGRP. ahajournals.org
Cutaneous Microcirculation: Even at very low concentrations, CGRP causes a marked increase in blood flow in the skin, resulting in erythema. nih.gov
Mesenteric and Renal Vasculature: CGRP effectively dilates mesenteric and renal blood vessels, contributing to the regulation of blood flow in these organs. bioline.org.br
While endogenous CGRP may not be a primary regulator of basal vascular tone under normal physiological conditions, its release can be triggered by various stimuli, allowing it to act as a potent local modulator of blood flow. bioline.org.brphysiology.org
Sensory Neurotransmission and Nociception
Both CGRP isoforms are deeply implicated in the processes of sensory neurotransmission and nociception (the neural processing of noxious stimuli). dovepress.comnih.gov Although α-CGRP is the predominant form in sensory neurons, β-CGRP is also present and contributes to these functions. nih.govnih.gov CGRP does not typically cause pain directly but rather facilitates a state of heightened sensitivity in the nervous system. nih.gov
Peripheral Sensitization Mechanisms Involving β-CGRP
Peripheral sensitization is a process where nociceptors in the periphery become more responsive to stimuli, leading to a lower pain threshold. CGRP is a key mediator of this phenomenon. nih.govspringermedizin.de
In response to tissue injury or inflammation, a variety of inflammatory mediators are released, which can lead to the release of CGRP from the peripheral terminals of sensory neurons. nih.govspringermedizin.de This released CGRP can then act in a paracrine fashion on surrounding cells and nerve fibers, contributing to a "neurogenic inflammation" that further sensitizes the nociceptors. d-nb.infonih.gov CGRP contributes to peripheral sensitization by:
Potentiating the effects of inflammatory mediators: CGRP can enhance the inflammatory response, making the local environment more conducive to nociceptor activation. nih.gov
Promoting vasodilation: The increased blood flow caused by CGRP can facilitate the recruitment of immune cells to the site of injury, which in turn release more sensitizing substances. dovepress.com
Upregulating its own production: Persistent activation of nociceptors can lead to transcriptional changes within the neuron, resulting in increased synthesis of CGRP, thus creating a positive feedback loop that maintains the sensitized state. nih.govspringermedizin.de
| Action of β-CGRP | Mechanism | Overall Effect |
|---|---|---|
| Enhances Inflammation | Acts on immune cells, potentiates other mediators | Increased local inflammatory response |
| Induces Vasodilation | Direct and indirect effects on blood vessels | Facilitates immune cell recruitment |
| Self-Upregulation | Transcriptional changes in sensory neurons | Sustained state of heightened sensitivity |
Central Nervous System Modulation by β-CGRP
Central sensitization is an enhancement in the function of neurons and circuits in the central nervous system, leading to amplified pain responses. CGRP released from the central terminals of primary afferent neurons in the spinal cord and trigeminal nucleus caudalis plays a crucial role in this process. nih.govspringermedizin.de
Upon reaching the central nervous system, CGRP acts on second-order neurons to facilitate pain transmission. mdpi.comnih.gov Its actions contribute to central sensitization through several mechanisms:
Increased excitability of postsynaptic neurons: CGRP can enhance the response of second-order neurons to excitatory neurotransmitters like glutamate. springermedizin.de This can lead to a state where even non-painful stimuli are perceived as painful (allodynia).
Activation of intracellular signaling cascades: CGRP receptor activation in central neurons can trigger signaling pathways, such as the cAMP-PKA pathway, that lead to the phosphorylation of receptors and ion channels, thereby increasing neuronal excitability. nih.goveyewiki.org
Modulation of gene expression: Prolonged CGRP signaling can lead to changes in gene expression in central neurons, contributing to the long-term maintenance of the sensitized state. springermedizin.de
Studies using CGRP receptor antagonists in preclinical models have shown a reduction in the behavioral signs of hyperalgesia, supporting the role of CGRP in mediating enhanced pain sensitivity rather than acute nociception. nih.gov
Role in Neurogenic Inflammation Pathways
Neurogenic inflammation is a form of inflammation initiated by the local release of neuropeptides, such as CGRP and Substance P, from activated sensory nerve endings. d-nb.infowikipedia.org This process is characterized by vasodilation, plasma protein extravasation (leakage of fluid from blood vessels), and the recruitment of immune cells. d-nb.info
CGRP is a primary driver of the vasodilatory component of neurogenic inflammation. d-nb.infonih.gov Its release from sensory nerve terminals, often triggered by noxious stimuli or tissue injury, leads to a rapid and sustained increase in local blood flow. nih.govwikipedia.org CGRP can also potentiate the effects of other inflammatory mediators, such as Substance P, and can trigger the degranulation of mast cells, which release histamine (B1213489) and other pro-inflammatory substances. wikipedia.orgnih.gov This creates a complex inflammatory milieu that contributes to peripheral sensitization and pain. dovepress.comnih.gov The pathways of neurogenic inflammation are considered a key pathophysiological mechanism in conditions like migraine. nih.govd-nb.info
Neuromodulation in the Central and Peripheral Nervous Systems
β-Calcitonin gene-related peptide (β-CGRP), a 37-amino acid neuropeptide, plays a significant role in modulating neuronal activity in both the central (CNS) and peripheral nervous systems (PNS). mdpi.comfrontiersin.org While α-CGRP is the predominant form in the nervous system, β-CGRP is found mainly in the enteric nervous system. mdpi.comfrontiersin.org Preclinical studies have highlighted its involvement in processes such as synaptic plasticity, neurotransmitter release, and interactions with glial cells. nih.govresearchgate.net
Synaptic Plasticity and Neurotransmitter Release Modulation
Preclinical evidence demonstrates that CGRP can significantly influence synaptic transmission and plasticity, key components of neuronal communication and sensitization. In the amygdala, a brain region critical for processing pain and emotion, CGRP has been shown to enhance excitatory postsynaptic currents (EPSCs) at the parabrachio-amygdaloid synapse. nih.gov This effect mimics the synaptic plasticity observed in animal models of chronic pain. nih.gov
Studies using whole-cell patch-clamp recordings in rat brain slices have revealed that CGRP increases the amplitude of EPSCs, suggesting a postsynaptic mechanism of action. nih.gov This is further supported by findings that CGRP increases the amplitude, but not the frequency, of miniature EPSCs and does not affect paired-pulse facilitation. nih.gov The CGRP-induced synaptic facilitation is dependent on the activation of NMDA receptors and protein kinase A (PKA), but not protein kinase C (PKC). nih.gov
Furthermore, CGRP has been shown to increase neuronal excitability. nih.govresearchgate.net In the spinal dorsal horn, CGRP increases the frequency of action potentials and decreases the spike threshold in neurons, making them more likely to fire in response to stimuli. researchgate.net This modulation of neuronal excitability and synaptic strength by CGRP is a critical mechanism underlying central sensitization, a process implicated in the transition from acute to chronic pain states.
The table below summarizes the key findings from preclinical studies on the effects of β-CGRP on synaptic plasticity and neurotransmitter release.
| Model System | Key Findings | Implication |
| Rat brain slices (amygdala) | CGRP enhances excitatory postsynaptic currents (EPSCs). nih.gov | Modulation of pain and emotional processing. |
| Rat brain slices (amygdala) | CGRP increases the amplitude of miniature EPSCs. nih.gov | Postsynaptic mechanism of action. |
| Rat spinal dorsal horn neurons | CGRP increases neuronal excitability and action potential firing. researchgate.net | Contribution to central sensitization and pain amplification. |
| Awake rats (amygdala) | Microdialysis of CGRP increases pain-related behaviors. nih.gov | In vivo relevance of CGRP's role in pain modulation. |
Glial Cell Activation and Neuron-Glia Interactions
β-CGRP plays a crucial role in the communication between neurons and glial cells, particularly satellite glial cells (SGCs) in the trigeminal ganglion. gencat.cat This interaction is increasingly recognized as a key factor in the development and maintenance of persistent pain states. researchgate.netgencat.cat
In preclinical models, CGRP released from trigeminal neurons can act on CGRP receptors expressed on surrounding SGCs. gencat.catfrontiersin.org This activation of SGCs can lead to the release of various signaling molecules, including nitric oxide (NO) and inflammatory cytokines like interleukin-1β (IL-1β). researchgate.netgencat.cat These glial-derived mediators can, in turn, act back on the neurons, increasing their excitability and promoting the further release of CGRP, creating a positive feedback loop that sustains neuronal sensitization and neuroinflammation. gencat.catfrontiersin.org
Studies on trigeminal ganglion cultures have shown that CGRP stimulation leads to the upregulation of inducible nitric oxide synthase (iNOS) in SGCs and the subsequent release of NO. researchgate.net NO can then diffuse to adjacent neurons and contribute to their sensitization. researchgate.net Furthermore, conditioned medium from activated SGCs has been shown to enhance the evoked release of CGRP from trigeminal neurons, providing direct evidence for this bidirectional communication. frontiersin.org The glial inhibitor minocycline (B592863) has been shown to reverse CGRP-induced thermal nociception and reduce glial activation, further supporting the importance of this neuron-glia crosstalk. gencat.cat
The following table outlines the key aspects of β-CGRP-mediated glial cell activation and neuron-glia interactions in preclinical models.
| Cell Type | CGRP-Mediated Effect | Consequence |
| Satellite Glial Cells (SGCs) | Increased expression of iNOS and release of Nitric Oxide (NO). researchgate.net | Neuronal sensitization. |
| Satellite Glial Cells (SGCs) | Release of inflammatory cytokines (e.g., IL-1β). researchgate.net | Promotion of neuroinflammation. |
| Trigeminal Neurons | Enhanced CGRP release in response to glial-derived factors. frontiersin.org | Positive feedback loop sustaining neuronal hyperexcitability. |
Interactions with the Immune System and Inflammatory Responses (Preclinical)
In preclinical settings, β-CGRP is recognized as a significant modulator of the immune system and a contributor to inflammatory processes. mdpi.comresearchgate.net It exerts these effects through direct actions on various immune cells and by influencing vascular events associated with inflammation. nih.govnih.gov
Immunomodulatory Effects on Specific Immune Cell Types
β-CGRP can directly influence the function of several types of immune cells, including mast cells, macrophages, dendritic cells, and T cells. nih.govfrontiersin.org CGRP receptors are expressed on these cells, allowing for a direct neuro-immune dialogue. frontiersin.org
Mast Cells: CGRP can trigger the degranulation of mast cells, leading to the release of inflammatory mediators such as histamine and cytokines. nih.govmdpi.com This action contributes to the process of neurogenic inflammation. mdpi.com
Macrophages: CGRP appears to have a dual role in macrophage function. While it can contribute to inflammatory processes, it has also been shown to promote an anti-inflammatory phenotype in macrophages under certain conditions. nih.gov For instance, in a rodent model of bacterial infection, CGRP promoted macrophages to express anti-inflammatory cytokines. nih.gov
Dendritic Cells: Preclinical evidence suggests that CGRP can reduce the antigen-presenting capacity of dendritic cells. nih.gov
T Cells and B Cells: The effects of CGRP on T and B lymphocytes are less well-defined, but it is thought to play a role in modulating adaptive immune responses. nih.govnih.gov CGRP has been shown to inhibit pre-B cell responses to interleukin-7 (IL-7). nih.gov
The table below summarizes the immunomodulatory effects of β-CGRP on various immune cells in preclinical models.
| Immune Cell Type | Effect of CGRP | Functional Consequence |
| Mast Cells | Degranulation and release of inflammatory mediators. nih.govmdpi.com | Contribution to neurogenic inflammation. |
| Macrophages | Promotion of anti-inflammatory cytokine expression. nih.gov | Modulation of inflammatory responses. |
| Dendritic Cells | Reduced antigen presentation. nih.gov | Alteration of adaptive immunity initiation. |
| B Cells | Inhibition of pre-B cell responses to IL-7. nih.gov | Modulation of B cell development. |
Contribution to Tissue Edema and Extravasation Processes
While β-CGRP on its own does not typically induce significant edema or plasma protein extravasation, it plays a crucial role in potentiating these processes when co-administered with other inflammatory mediators. nih.govuva.nl This potentiation is primarily a consequence of CGRP's potent vasodilatory action. nih.govnih.gov
By causing arteriolar dilatation, CGRP increases local blood flow and perfusion pressure at the level of post-capillary venules. uva.nl This increased pressure enhances the leakage of plasma and immune cells from the vasculature into the surrounding tissue when the permeability of these vessels is increased by other inflammatory agents like substance P, histamine, or bradykinin. uva.nlfrontiersin.org
Preclinical studies in rodent models have demonstrated that CGRP potentiates edema formation induced by a variety of inflammatory stimuli. uva.nlmdpi.com This effect is considered pro-inflammatory as it facilitates the accumulation of fluid and inflammatory cells at the site of injury or inflammation. uva.nl The contribution of endogenous CGRP to inflammatory edema has been shown in studies where CGRP receptor antagonists or sensory nerve depletion attenuated edema formation in response to inflammatory agents like carrageenan. mdpi.com
The following table details the role of β-CGRP in tissue edema and extravasation based on preclinical findings.
| Phenomenon | Mechanism | Key Findings |
| Potentiation of Edema | Vasodilation of arterioles, leading to increased microvascular pressure. uva.nl | CGRP enhances edema induced by agents that increase vascular permeability. uva.nlmdpi.com |
| Plasma Extravasation | Increased blood flow facilitates leakage of plasma proteins through permeable vessels. nih.govfrontiersin.org | CGRP works synergistically with mediators like substance P to promote extravasation. nih.gov |
Gastrointestinal Motility and Secretion Regulation
β-CGRP is the predominant isoform of CGRP in the enteric nervous system and plays a complex role in regulating gastrointestinal (GI) functions, including motility and secretion. nih.govnih.goveur.nl Its effects can be either excitatory or inhibitory depending on the specific region of the GI tract and the muscle layer involved. physiology.org
In general, CGRP released from intrinsic enteric neurons is involved in initiating propulsive, peristaltic motility in the intestine. researchgate.netfrontiersin.org This action, combined with its ability to stimulate ion and water secretion, can lead to increased intestinal transit. researchgate.net In animal models, administration of CGRP can induce diarrhea, which can be blocked by CGRP antagonists, highlighting its pro-secretory and motor-stimulating functions. nih.govfrontiersin.org
Conversely, CGRP released from extrinsic sensory neurons can have an inhibitory effect on GI motility under certain pathological conditions. frontiersin.org Preclinical studies have shown that CGRP can cause muscle relaxation in the small and large intestines of guinea pigs and rats through a direct action on the smooth muscle. frontiersin.org
The table below summarizes the multifaceted roles of β-CGRP in gastrointestinal regulation as observed in preclinical models.
| Gastrointestinal Function | Effect of β-CGRP | Preclinical Evidence |
| Intestinal Motility (Intrinsic Neurons) | Stimulation of peristaltic, propulsive activity. researchgate.netfrontiersin.org | CGRP administration induces diarrhea in mice and dogs. frontiersin.org |
| Intestinal Motility (Extrinsic Neurons) | Inhibition of motility under pathological conditions. frontiersin.org | CGRP causes smooth muscle relaxation in isolated intestinal preparations. frontiersin.org |
| Intestinal Secretion | Stimulation of chloride and water secretion. researchgate.netfrontiersin.org | CGRP activates receptors on epithelial cells to promote secretion. frontiersin.org |
Emerging Physiological Roles of β-CGRP in Preclinical Models
Recent preclinical research has illuminated the diverse physiological functions of β-calcitonin gene-related peptide (β-CGRP), extending beyond its well-established role in vasodilation and pain transmission. These emerging roles encompass bone metabolism, stem cell mobilization, and metabolic regulation, highlighting the peptide's complex and multifaceted contributions to homeostasis.
Bone Metabolism
β-CGRP plays a significant role in the intricate balance of bone remodeling by influencing the activities of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). encyclopedia.pubspandidos-publications.com In preclinical models, CGRP has been shown to promote the proliferation and differentiation of osteoblasts and their precursors in a dose-dependent manner. spandidos-publications.comnih.gov This osteogenic effect is mediated, in part, by the upregulation of key signaling molecules and transcription factors. For instance, CGRP stimulates the production of cyclic AMP (cAMP), activating transcription factor 4 (ATF4), and osteocalcin (B1147995) (OCN) in osteoblasts. encyclopedia.pub Furthermore, CGRP can enhance the expression of bone morphogenetic protein 2 (BMP-2) and Runt-related transcription factor 2 (Runx2), both of which are crucial for osteogenic differentiation. frontiersin.org
Concurrently, CGRP exerts an inhibitory effect on osteoclast activity. It achieves this by increasing the expression of osteoprotegerin (OPG) and decreasing the expression of receptor activator of nuclear factor kappa-B ligand (RANKL) in osteoblasts. encyclopedia.pubmdpi.com The OPG/RANKL ratio is a critical determinant of osteoclast formation and function. By shifting this balance in favor of OPG, CGRP indirectly suppresses osteoclastogenesis. spandidos-publications.com It also directly inhibits the RANKL/RANK/NF-κB pathway, further reducing osteoclast proliferation and bone resorption. encyclopedia.pubmdpi.com Studies in various animal models have substantiated these cellular effects. For example, CGRP knockout mice exhibit reduced bone mass, while those overexpressing CGRP show increased bone density. encyclopedia.pubspandidos-publications.com Moreover, in aged and ovariectomized mice, systemic administration of CGRP has been found to promote bone formation and reduce bone marrow fat accumulation, suggesting its potential in age-related bone loss. encyclopedia.pubfrontiersin.org
Table 1: Effects of β-CGRP on Bone Metabolism in Preclinical Models
| Model System | Key Findings | Reference |
|---|---|---|
| Mouse Bone Marrow Stromal Cells (BMSCs) | Stimulated proliferation and osteoblastic differentiation; increased alkaline phosphatase activity and mineralization. | nih.gov |
| Newborn Rabbit Calvaria Osteoblastic Cells | Promoted proliferation and osteogenic activity in a dose-dependent manner. | spandidos-publications.com |
| CGRP Knockout Mice | Showed low bone mass and impaired bone regeneration. | encyclopedia.pub |
| Ovariectomized Rats | CGRP administration inhibited bone resorption. | spandidos-publications.com |
| Aged Osteoporotic Mice | Intravenous supplementation of CGRP increased osteogenesis. | encyclopedia.pub |
| Rat Model of Femoral Fracture | α-CGRP deficiency led to severe impairments in bone regeneration. | frontiersin.org |
Stem Cell Mobilization
β-CGRP has been identified as a key regulator in the mobilization of hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood. wikipedia.org This process is critical for various therapeutic applications, including stem cell transplantation. Preclinical studies have demonstrated that CGRP, released from nociceptive nerves in the bone marrow, significantly enhances HSC mobilization induced by granulocyte colony-stimulating factor (G-CSF). nih.govnih.gov
The mechanism involves the direct binding of CGRP to its receptor, a heterodimer of calcitonin receptor-like receptor (CALCRL) and receptor activity-modifying protein 1 (RAMP1), which is expressed on HSCs. nih.gov This interaction activates the downstream Gαs–adenylyl cyclase–cAMP signaling pathway, promoting the egress of HSCs from their niches. nih.gov Interestingly, the administration of capsaicin, which stimulates nociceptors to release CGRP, has also been shown to mobilize HSCs in mice. nih.gov Furthermore, CGRP can promote the migration of mesenchymal stem cells (MSCs) to sites of injury, contributing to tissue repair and regeneration. nih.govspandidos-publications.com It has been shown to enhance the migration and proliferation of bone marrow-derived MSCs and upregulate the expression of stromal cell-derived factor 1 (SDF-1), a key chemokine involved in stem cell trafficking. spandidos-publications.com
Table 2: Research Findings on β-CGRP and Stem Cell Mobilization
| Model/Study Type | Key Findings | Reference |
|---|---|---|
| In vivo mouse models | CGRP combined with G-CSF greatly improved HSC mobilization. | nih.gov |
| In vivo mouse models | Nociceptor neuron ablation led to a marked reduction in mobilized HSCs in response to G-CSF. | nih.gov |
| In vitro rat BMMSCs | CGRP treatment demonstrated significantly higher migration and proliferation. | spandidos-publications.com |
| In vivo rat model of mandibular distraction osteogenesis | CGRP administration increased new bone formation, possibly via enhancing BMMSC migration and differentiation. | spandidos-publications.com |
| In vitro studies | CGRP promotes the migration of mesenchymal stem cells to damaged tissues. | nih.gov |
Metabolic Regulation
The role of β-CGRP in metabolic regulation is complex and appears to be context-dependent, with studies reporting seemingly contradictory effects on insulin (B600854) secretion and sensitivity. nih.gov In preclinical models, particularly in obese and type 2 diabetic rats, infusion of CGRP has been shown to induce insulin resistance and decrease peripheral glucose clearance. nih.gov It has been suggested that CGRP may affect adipocytes to promote lipid utilization and modulate insulin secretion from pancreatic β-cells. mdpi.com
Conversely, some studies suggest a protective role for CGRP against type 2 diabetes. eurekalert.org Research in mice has shown that CGRP can lower levels of mouse insulin 2, which may counteract the insulin resistance that develops in type 2 diabetes. eurekalert.org Furthermore, α-CGRP deficient mice have been found to be resistant to diet-induced obesity and exhibit improved glucose handling and insulin sensitivity. nih.govoup.com These mice showed lower body weight, visceral fat weight, and serum insulin levels when fed a high-fat diet. oup.comresearchgate.net The beneficial effects in CGRP knockout mice were associated with increased oxygen consumption and sympathetic nervous activity. oup.comresearchgate.net
The discrepancy in findings may be attributable to the different isoforms of CGRP, the specific experimental models used, and the complex interplay of CGRP with other metabolic hormones like amylin. nih.goveurekalert.org It is known that β-CGRP is co-localized with insulin and amylin in pancreatic β-cells. nih.gov
Table 3: Preclinical Findings on β-CGRP and Metabolic Regulation
| Model System | Key Findings | Reference |
|---|---|---|
| Obese and Type 2 Diabetic Rats | Infusion of pharmacological doses of CGRP induced insulin resistance and decreased peripheral glucose clearance. | nih.gov |
| Mouse Pancreatic Islets | CGRP blocked glucose-stimulated insulin secretion and reduced the expression of the insulin-2 gene. | mdpi.com |
| α-CGRP Knockout Mice on High-Fat Diet | Exhibited improved glucose handling and insulin sensitivity, with modest weight reduction. | nih.gov |
| CGRP Knockout (CGRP-/-) Mice on High-Fat Diet | Lower body weight and visceral fat weight; improved glucose tolerance and insulin sensitivity. | oup.comresearchgate.net |
| Mouse Beta Cells | CGRP lowered levels of mouse insulin 2, potentially countering insulin resistance. | eurekalert.org |
Advanced Research Methodologies for β Cgrp Human Tfa Studies
In Vitro Experimental Paradigms
In vitro studies provide a controlled environment to investigate the molecular and cellular effects of β-CGRP. These paradigms are fundamental for dissecting signaling pathways and receptor interactions.
Cell Culture Models
A variety of cell culture models are employed to study the effects of β-CGRP, each offering unique advantages for investigating specific aspects of its function.
Primary Neuronal Cultures: These cultures, often derived from the dorsal root ganglion (DRG), are instrumental in studying the role of CGRP in nociception. nih.gov Research has shown that CGRP can enhance voltage-gated, tetrodotoxin-resistant (TTX-R) sodium currents in a subset of small- to medium-sized DRG neurons. nih.gov This facilitatory effect on TTX-R Na+ currents is mediated through CGRP receptors and involves intracellular pathways utilizing protein kinases A and C. nih.gov
Heterologous Expression Systems: Cell lines such as Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO-K1) cells are frequently used to express the CGRP receptor complex, which consists of the calcitonin receptor-like receptor (CRLR) and receptor activity-modifying protein 1 (RAMP1). medchemexpress.comresearchgate.net These systems are ideal for studying receptor binding and downstream signaling in a controlled manner. For instance, in HEK293T cells expressing CRLR and RAMP2, human β-CGRP demonstrates an IC50 of 300 nM. medchemexpress.comglpbio.comarctomsci.com In contrast, cells expressing CRLR and RAMP1, such as SK-N-MC and Swiss 3T3 cells, show a much higher affinity with an IC50 of 1 nM. medchemexpress.comglpbio.comarctomsci.com
Keratinocytes: These skin cells have been shown to express not only the components of the CGRP receptor (CRLR and RAMP1) but also β-CGRP itself. nih.govnih.gov This suggests an autocrine or paracrine signaling loop within the epidermis that could modulate epidermal homeostasis and contribute to chronic pain conditions. nih.govnih.gov Studies using monolayer cultures of human and mouse keratinocytes, as well as multilayer human keratinocyte organotypic cultures, have confirmed the expression of β-CGRP. nih.govnih.gov
Dendritic Cells (DCs): As key players in the immune system, DCs are also targets of CGRP. frontiersin.org CGRP has been shown to have predominantly anti-inflammatory effects on DCs, inhibiting the production of inflammatory cytokines like TNFα and IL-12. frontiersin.orgplos.org It can also down-regulate the expression of co-stimulatory molecules such as CD86 on human DCs, thereby potentially dampening T-cell interactions. frontiersin.org
Organ Bath and Isolated Tissue Preparations for Functional Assays
Organ bath techniques are crucial for assessing the physiological effects of β-CGRP on whole tissues, particularly its potent vasodilatory properties. caymanchem.com In these experiments, isolated arterial segments, such as human cerebral and middle meningeal arteries, are mounted in a myograph. caymanchem.commedchemexpress.com The arteries are pre-contracted with an agent like prostaglandin (B15479496) F2α, and then cumulative concentrations of β-CGRP are added to measure the relaxation response. caymanchem.com Such studies have demonstrated that β-CGRP relaxes human cerebral and middle meningeal arterial segments with high potency. caymanchem.com For example, β-CGRP relaxes human cerebral arteries with an IC50 of 0.38 nM and middle meningeal arteries with an IC50 of 4.9 nM. caymanchem.com These functional assays provide valuable insights into the peptide's role in regulating vascular tone.
Receptor Binding Assays and Radioligand Techniques
Receptor binding assays are fundamental for quantifying the affinity of β-CGRP and its analogs for its receptor. caymanchem.commedchemexpress.com These assays typically use cell membranes prepared from heterologous expression systems that stably express the human CGRP receptor. researchgate.net A radiolabeled form of CGRP, such as 125I-hCGRP, is used as the tracer. medchemexpress.comrevvity.com The assay measures the ability of unlabeled β-CGRP (or other test compounds) to compete with the radioligand for binding to the receptor. medchemexpress.com From this competition, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined. For instance, β-CGRP binds with high selectivity to the CRLR/RAMP1 complex, with a reported IC50 of 0.01 nM, whereas its affinity for the CRLR/RAMP2 complex is significantly lower (IC50 = 300 nM). caymanchem.com
| Parameter | Value | Cell/Tissue Preparation | Reference |
| IC50 (CRLR/RAMP1) | 0.01 nM | Heterologous expression system | caymanchem.com |
| IC50 (CRLR/RAMP2) | 300 nM | Heterologous expression system | caymanchem.com |
| IC50 (Rat Brain Membranes) | 1.1 nM | Rat brain membrane preparation | caymanchem.com |
| IC50 (Rat Spleen Membranes) | 1 nM | Rat spleen membrane preparation | caymanchem.com |
Live Cell Imaging and Signaling Assays (e.g., cAMP accumulation)
Upon binding to its Gs protein-coupled receptor, β-CGRP stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). researchgate.netplos.org cAMP accumulation assays are therefore a primary method for assessing the functional activity of β-CGRP and the potency of CGRP receptor antagonists. researchgate.netnih.gov These assays are often performed in cell lines like HEK293 or SK-N-MC that endogenously or recombinantly express the CGRP receptor. nih.govresearchgate.net After stimulating the cells with β-CGRP in the presence or absence of an antagonist, the intracellular cAMP levels are measured, often using techniques like time-resolved fluorescence resonance energy transfer (TR-FRET). researchgate.net
Live-cell imaging techniques, using fluorescent biosensors for cAMP, allow for the real-time visualization of cAMP dynamics within single cells upon stimulation with β-CGRP. nih.gov This advanced approach can reveal subcellular compartments of cAMP signaling, providing a more nuanced understanding of the downstream effects of CGRP receptor activation. nih.gov
| Assay | Cell Line | Measured Effect | Reference |
| cAMP Accumulation | SK-N-MC | Antagonism of hαCGRP-induced cAMP signaling | researchgate.net |
| cAMP Accumulation | HEK293 | Inhibition of hα-CGRP-stimulated cAMP responses | nih.gov |
| Live Cell Imaging | Human White Adipocytes | Real-time cAMP dynamics in response to β-AR stimulation | nih.gov |
Ex Vivo Approaches
Ex vivo methodologies bridge the gap between in vitro and in vivo studies, allowing for the investigation of cellular function within the context of intact tissue.
Tissue Slice Electrophysiology and Patch Clamp Recordings (e.g., Dorsal Root Ganglion)
To study the electrophysiological effects of β-CGRP on neurons in a more physiologically relevant context, tissue slices containing the dorsal root ganglion (DRG) can be used. nih.gov The whole-cell patch-clamp technique allows for the recording of ion channel currents from individual neurons within these slices. nih.gov This approach has been instrumental in demonstrating that CGRP enhances TTX-resistant sodium currents in a significant portion of DRG neurons, suggesting a mechanism by which CGRP can increase neuronal excitability and contribute to pain states. nih.gov The effect of CGRP on these currents can be blocked by the CGRP receptor antagonist CGRP(8-37), confirming the receptor-mediated nature of this response. nih.gov
| Technique | Tissue | Key Finding | Reference |
| Whole-cell Patch Clamp | Cultured Rat DRG Neurons | CGRP enhances TTX-resistant Na+ currents | nih.gov |
| Whole-cell Patch Clamp | Human Fetal DRG Neurons | Replating improves voltage clamp recording | doi.org |
| Whole-cell Patch Clamp | Rat DRG Neurons | CGRP facilitates L-type VDCCs |
Microdialysis and Neurotransmitter Release Measurements
Microdialysis is a minimally invasive sampling technique used to measure the in vivo concentration of unbound analytes in the extracellular fluid of tissues. In the context of β-CGRP research, microdialysis allows for the real-time monitoring of its release, as well as the release of other neurotransmitters and neuromodulators that may be influenced by β-CGRP.
Intradermal microdialysis has been employed in human skin to measure the release of CGRP and other substances involved in neurogenic inflammation. nih.govmedcraveonline.com This technique involves inserting a small, semipermeable probe into the dermal layer of the skin. A physiological solution (perfusate) is slowly pumped through the probe, allowing molecules from the surrounding tissue to diffuse across the membrane and into the outgoing perfusate, which is then collected for analysis. This method has been instrumental in demonstrating the release of CGRP from sensory nerve endings in response to various stimuli, providing insights into its role in processes like vasodilation and plasma extravasation. nih.govmedcraveonline.com
The downstream effects of CGRP receptor activation include the potential for enhanced neurotransmitter release from adjacent nerve terminals. nih.gov By coupling microdialysis with sensitive analytical techniques such as enzyme-linked immunosorbent assay (ELISA) or mass spectrometry, researchers can quantify the concentration of β-CGRP and other co-released molecules, thereby elucidating the intricate signaling cascades it modulates.
In Vivo Preclinical Animal Models
Preclinical animal models are indispensable for investigating the physiological roles of β-CGRP and for the development of novel therapeutics. eur.nlsemanticscholar.orgresearchgate.net These models allow for the systematic study of the peptide's function in a complex biological system, which is not possible through in vitro studies alone.
Various animal models have been developed to mimic human conditions where CGRP is implicated, such as migraine. semanticscholar.orgtandfonline.com These models often involve the administration of substances that trigger CGRP release or the use of genetically modified animals. tandfonline.com
Genetically Modified Organisms (e.g., Knockout, Transgenic Models) for β-CGRP Research
Genetically modified organisms (GMOs) have provided powerful tools to dissect the specific functions of β-CGRP and its receptors. tandfonline.com These models involve the manipulation of the genes encoding for β-CGRP or its receptor components.
Knockout Models: Mice lacking the gene for α-CGRP have been developed to study the peptide's role in various physiological processes. mdpi.com While specific β-CGRP knockout models are less common, studies on α-CGRP knockouts can provide insights that may be relevant to β-CGRP, given their high degree of homology. mdpi.com For instance, α-CGRP knockout mice have been shown to have altered responses to diet-induced obesity. mdpi.com
Transgenic Models: Transgenic mice have been engineered to overexpress components of the CGRP receptor system, such as Receptor Activity-Modifying Protein 1 (RAMP1). jneurosci.org These mice exhibit increased sensitivity to CGRP and have been instrumental in studying migraine-related behaviors like photophobia (light aversion). jneurosci.org For example, transgenic mice expressing human RAMP1 in the nervous system show enhanced light-aversive behavior following CGRP administration. jneurosci.org This approach helps to validate the role of CGRP signaling in specific pathological symptoms.
Recent research has also focused on the differential localization and translation of αCGRP and βCGRP within neurons of the trigeminal ganglion in mice, highlighting that while both are expressed, αCGRP is predominantly sorted into axons for release, whereas βCGRP is mainly found in the neuronal cell bodies. nih.gov
Table 1: Examples of Genetically Modified Models in CGRP Research
| Model Type | Genetic Modification | Key Findings | References |
|---|---|---|---|
| Knockout | α-CGRP gene deletion | Altered metabolic responses, such as reduced diet-induced obesity. | mdpi.com |
| Transgenic | Overexpression of human RAMP1 in the nervous system | Increased sensitivity to CGRP, enhanced light-aversive behavior, providing a model for migraine-associated photophobia. | jneurosci.org |
| Knock-in | Familial hemiplegic migraine type 1 (FHM1) mutations | Altered CGRP expression and neuronal responses to nociceptive stimuli. | mdpi.com |
Pharmacological Manipulation Models (e.g., Agonist/Antagonist Administration, mechanistic focus)
Pharmacological models involve the administration of agents that either mimic (agonists) or block (antagonists) the effects of β-CGRP to investigate its physiological functions and the mechanisms of action of potential drugs. tandfonline.comresearchgate.net
Administration of CGRP itself is a common method to induce effects such as vasodilation and to model conditions like migraine. tandfonline.comfrontiersin.org Intravenous infusion of human α-CGRP in clinical studies has been shown to cause vasodilation and trigger migraine-like headaches in susceptible individuals. frontiersin.org In animal models, both peripheral and central administration of CGRP can induce migraine-like phenotypes. nih.gov
Conversely, the administration of CGRP receptor antagonists, such as olcegepant (B1677202) and rimegepant, can block the effects of CGRP. tandfonline.com These antagonists have been crucial in preclinical studies to confirm the involvement of CGRP in specific pathological processes. For example, the CGRP receptor antagonist olcegepant was shown to block the light-aversive behavior induced by CGRP in transgenic mice. jneurosci.org Furthermore, active immunotherapy approaches, where the immune system is stimulated to produce antibodies against CGRP, have shown efficacy in rat pharmacodynamic models. researchgate.net
Behavioral Phenotyping in Rodent Models Related to β-CGRP Function
Behavioral phenotyping in rodent models is a critical component of β-CGRP research, particularly in the context of pain and migraine. biorxiv.org These models assess behavioral responses that are thought to be analogous to human symptoms.
A key behavioral paradigm is the assessment of light aversion, or photophobia, a common symptom of migraine. jneurosci.orgbiorxiv.org This is often measured using a light/dark box assay, where the amount of time an animal spends in a brightly lit chamber versus a dark chamber is recorded. biorxiv.org CGRP administration has been shown to increase light-aversive behavior in mice, a response that can be blocked by CGRP antagonists. jneurosci.orgbiorxiv.org
Other behavioral assessments include the measurement of spontaneous pain behaviors, such as facial grimacing and grooming. nih.govresearchgate.net For instance, epidural administration of CGRP in rats has been shown to decrease climbing and facial grooming behaviors while increasing immobility, which are interpreted as signs of discomfort. researchgate.net These behavioral models provide a means to evaluate the efficacy of potential analgesic and anti-migraine therapies that target the CGRP pathway.
Table 2: Behavioral Assays in CGRP Rodent Models
| Behavioral Assay | Description | Relevance to β-CGRP Research | References |
|---|---|---|---|
| Light/Dark Box | Measures time spent in a lit versus a dark environment to assess light aversion (photophobia). | CGRP administration increases light aversion, mimicking a key migraine symptom. | jneurosci.orgbiorxiv.org |
| Facial Grimace Scale | Quantifies pain based on changes in facial expressions (e.g., orbital tightening, nose/cheek flattening). | Peripheral CGRP administration induces spontaneous pain behaviors, including facial grimacing. | nih.gov |
| Grooming Behavior | Analysis of grooming patterns, as changes can indicate stress or pain. | Epidural CGRP administration alters grooming behaviors in rats. | researchgate.net |
| Open Field Test | Assesses general locomotor activity and anxiety-like behavior. | Used as a control to ensure that changes in other behavioral tests are not due to general motor deficits or anxiety. | biorxiv.org |
"Omics" Technologies in β-CGRP Research
"Omics" technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, offer a holistic approach to understanding the complex biological roles of β-CGRP. mdpi.comresearchgate.net These high-throughput methods allow for the comprehensive analysis of genes, RNA transcripts, proteins, and metabolites, providing a systems-level view of cellular and organismal responses to β-CGRP.
Transcriptomics and Gene Expression Profiling
Transcriptomics involves the study of the complete set of RNA transcripts (the transcriptome) in a cell or organism at a specific point in time. wikipedia.org This technology is particularly valuable for identifying genes and signaling pathways that are regulated by β-CGRP.
RNA sequencing (RNA-Seq) and microarrays are two common techniques used for transcriptomic analysis. wikipedia.org These methods can reveal changes in gene expression in response to β-CGRP stimulation or in animal models with altered CGRP signaling. For example, transcriptomic studies can identify genes that are upregulated or downregulated in the trigeminal ganglion or other relevant tissues following the administration of CGRP. mdpi.com
Gene expression profiling has been used to investigate the molecular mechanisms underlying the effects of CGRP in various contexts. For instance, studies have explored how CGRP can influence the expression of genes involved in inflammation and tissue remodeling. In human lung fibroblasts, CGRP has been shown to induce the transcription of genes associated with myofibroblast differentiation, such as those encoding for alpha-smooth muscle actin (ACTA2) and collagen (COL1A1). researchgate.net Furthermore, CGRP can modulate the epigenetic profile of neuronal and glial cells, affecting the expression of various genes. mdpi.com
Proteomics for Protein Interaction and Modification Analysis
Proteomics, the large-scale study of proteins, offers powerful tools to understand the complex interactions and modifications of β-CGRP. Mass spectrometry-based peptidomics is a key technique used to identify and quantify β-CGRP and its fragments in tissues. pnas.orgpnas.org This approach has been instrumental in identifying endogenous cleavage sites within the peptide's primary sequence. nih.gov
One study utilized a peptidomics platform involving liquid chromatography-tandem mass spectrometry (LC-MS/MS) to characterize CGRP fragments in mouse spinal cord homogenates. pnas.org This led to the discovery of 10 endogenous peptide fragments, revealing two primary cleavage sites at Ser17-Arg18 and Asn26-Phe27. pnas.orgnih.gov Further biochemical assays identified the metalloprotease insulin-degrading enzyme (IDE) as a key enzyme responsible for processing CGRP at these sites. nih.gov Another enzyme, endothelin-converting enzyme-1 (ECE-1), has also been shown to degrade CGRP. nih.gov
Post-translational modifications (PTMs) are crucial for the functional diversity of the proteome, influencing protein activity, localization, and interactions. thermofisher.com While a wide range of PTMs such as phosphorylation, glycosylation, and methylation are known to occur on many proteins, specific PTMs on β-CGRP are still an area of active investigation. thermofisher.comjpt.com For instance, the amidation of the C-terminal phenylalanine is a known and critical PTM for β-CGRP's biological activity. frontiersin.org The potential for other modifications, such as phosphorylation, particularly in the Golgi apparatus, has been suggested and warrants further research. nih.gov
Structural Biology Techniques Applied to β-CGRP (human TFA) and its Receptor
The CGRP receptor is a complex composed of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor (GPCR), and a receptor activity-modifying protein 1 (RAMP1). frontiersin.orgacs.org Understanding the three-dimensional structure of β-CGRP and its interaction with this receptor is fundamental to elucidating its function.
X-ray Crystallography and Cryo-Electron Microscopy of CGRPR-Ligand Complexes
X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided high-resolution snapshots of the CGRP receptor (CGRPR) in complex with its ligands, including CGRP and various antagonists. nih.govresearchgate.netessex.ac.uktandfonline.com
Cryo-EM structures of the active, Gs-protein complexed human CGRP receptor have revealed the intricate details of their interaction. researchgate.netessex.ac.ukrcsb.org These studies show that CGRP binds in a deep pocket formed by the CLR and RAMP1 subunits. rcsb.org The RAMP1 transmembrane domain is positioned at the interface of transmembrane domains 3, 4, and 5 of CLR, stabilizing the second extracellular loop of CLR. essex.ac.uk
X-ray crystallography has been particularly useful in characterizing the binding of small molecule and antibody antagonists to the CGRP receptor. For example, the crystal structure of the monoclonal antibody erenumab in complex with CGRPR revealed a direct ligand-blocking mechanism. rcsb.org Similarly, crystal structures of macrocyclic antagonists have shown how these molecules interact with the receptor's extracellular domain. nih.govnih.govacs.orgrcsb.org These structural studies have highlighted the remarkable plasticity of the CGRP receptor, which can accommodate different ligands through induced-fit mechanisms. nih.gov
| Technique | Target | Key Findings | Resolution |
| Cryo-EM | CGRP-CLR-RAMP1-Gs complex | Revealed molecular details of the RAMP-receptor interface and CGRP binding. researchgate.netessex.ac.uk | 3.3 Å |
| X-ray Crystallography | Erenumab Fab in complex with CGRPR | Showed a direct ligand-blocking mechanism by the antibody. rcsb.org | N/A |
| X-ray Crystallography | Eptinezumab Fab in complex with CGRP | Elucidated a 'latch-and-lock' binding mechanism. tandfonline.comnih.gov | N/A |
| X-ray Crystallography | Macrocyclic antagonists with CGRPR ectodomain | Characterized the binding modes of novel antagonists. nih.govacs.orgrcsb.org | 1.85 Å rcsb.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for β-CGRP Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their conformational dynamics. Several NMR studies have been conducted on human CGRP and its fragments. frontiersin.orgacs.orgnih.gov
| Peptide | Solvent/Conditions | Key Structural Features Identified by NMR |
| Human α-CGRP-1 | 50% trifluoroethanol/50% H2O, pH 3.7 | N-terminal disulfide-bonded loop (2-7), α-helix (8-18), disordered C-terminus with a turn preference (19-21). nih.gov |
| [Bu(t)-Cys18]β-hCGRP-(19-37) | [2H6]dimethyl sulphoxide | Unspecified turn (Ser19-Gly20), type I β-turn (Asn31-Val32-Gly33). nih.gov |
| 11-mer CGRP analogue | N/A | β-turn centered at Pro34 and an additional one at Pro29. mpg.de |
Computational Modeling and Molecular Dynamics Simulations
Computational modeling and molecular dynamics (MD) simulations complement experimental techniques by providing a dynamic view of the interactions between β-CGRP and its receptor. nih.govessex.ac.ukcam.ac.ukmdpi.com These methods allow researchers to simulate the binding process, predict the effects of mutations, and understand the allosteric mechanisms of receptor activation. nih.gov
MD simulations have been used to model the active state of the CGRP receptor and to study the binding of CGRP. nih.govnih.gov These simulations have shown that the N-terminus of CGRP interacts with the transmembrane portion of the receptor, with the second extracellular loop being particularly important. The binding process is thought to involve a two-step mechanism: an initial interaction between the C-terminus of CGRP and the extracellular domains of CLR and RAMP1, followed by the insertion of the N-terminal α-helix into the transmembrane core. nih.gov
Simulations have also revealed the dynamic nature of the receptor, showing that transmembrane helices 5 and 6 pivot around transmembrane helix 3 upon activation. essex.ac.uknih.gov Furthermore, computational alanine (B10760859) scanning and MD simulations have been used to identify energetic "hot spots" in the CGRP sequence that are critical for binding affinity and to analyze the conformational changes that occur upon binding, such as the "latch-and-lock" mechanism observed for the antibody eptinezumab. tandfonline.comnih.gov
| Simulation Type | System | Key Insights |
| Molecular Dynamics | CGRP:CGRPR:G protein complex | Showed high flexibility of the CGRP C-terminal segment. nih.gov |
| Molecular Dynamics | Active CLR in a lipid bilayer | Revealed that TM5 and TM6 pivot around TM3 during activation. essex.ac.uknih.gov |
| Supervised Molecular Dynamics | CGRP binding to CGRPR | Elucidated the dynamic docking process and the role of the ECD in initial binding. nih.gov |
| Metadynamics | CGRP:CLR:RAMP1 complex | Simulated the release of the agonist from the bound state. nih.gov |
| Computational Alanine Scanning | Eptinezumab:CGRP complex | Identified energetic 'hot spots' on CGRP crucial for binding energy. tandfonline.com |
Pharmacological Modulators of the β Cgrp System Mechanism Focused
Mechanisms of Receptor Antagonism and Inverse Agonism
Receptor antagonists function by binding to the CGRP receptor (CGRPR) and preventing the endogenous ligand, CGRP, from binding and activating it. nih.gov This blockade inhibits the physiological effects of CGRP. nih.gov Inverse agonists, on the other hand, not only block the receptor but also reduce its basal, or constitutive, activity. pnas.org The distinction between these two types of inhibitors lies in their effect on the receptor's conformational state. While antagonists stabilize an inactive conformation, inverse agonists are thought to lock the receptor into a state that is even less active than its baseline. pnas.orgresearchgate.net
The CGRP receptor itself is a complex composed of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor (GPCR), and a receptor activity-modifying protein 1 (RAMP1). researchgate.net This heterodimeric structure is crucial for ligand binding and signaling. researchgate.net
The first generation of CGRP receptor antagonists were peptide-based, derived from the CGRP molecule itself. The most well-known of these is CGRP(8-37), a fragment of CGRP that lacks the first seven N-terminal amino acids. nih.govfrontiersin.org This truncation removes the part of the peptide responsible for receptor activation, turning it into a competitive antagonist that can still bind to the receptor. frontiersin.orgacs.org
CGRP(8-37) and its analogs have been instrumental in characterizing CGRP receptors. creighton.edu The affinity of CGRP(8-37) is used to differentiate between CGRP receptor subtypes, with higher affinity for CGRP1 receptors. sigmaaldrich.combachem.com However, the therapeutic utility of CGRP(8-37) is limited by its short half-life and poor oral bioavailability. openaccessjournals.com
Research has focused on modifying CGRP(8-37) to improve its properties. For instance, N-terminal modifications have been shown to produce high-affinity antagonists. creighton.edu Analogs such as N-α-benzoyl-h-α-CGRP(8-37) and N-α-benzyl-h-α-CGRP(8-37) have demonstrated binding affinities in the low nanomolar range, comparable to the endogenous CGRP ligand. creighton.edu These studies suggest that adding functional groups to CGRP(8-37) is a more effective strategy for developing potent antagonists than further truncating the peptide. creighton.edu
| Peptide-Based Antagonist | Key Properties | Binding Affinity |
| CGRP(8-37) | Truncated CGRP fragment, competitive antagonist. frontiersin.orgacs.org | Used to classify CGRP1 receptors. sigmaaldrich.combachem.com |
| N-α-benzoyl-h-α-CGRP(8-37) | N-terminally modified analog. creighton.edu | Low nanomolar range. creighton.edu |
| N-α-benzyl-h-α-CGRP(8-37) | N-terminally modified analog. creighton.edu | Low nanomolar range. creighton.edu |
| Dibenzyl-h-α-CGRP(8-37) | N-terminally modified analog. creighton.edu | Low nanomolar range. creighton.edu |
The development of small molecule CGRP receptor antagonists, often referred to as "gepants," represented a significant advancement in the field. openaccessjournals.commigrainedisorders.org These molecules offer the advantage of oral bioavailability. openaccessjournals.com
Crystal structures of the CGRP receptor ectodomain complexed with antagonists like olcegepant (B1677202) and telcagepant (B1682995) have revealed their binding site. researchgate.net These small molecules bind to a hydrophobic pocket located at the interface between the CLR and RAMP1 subunits. researchgate.net By occupying this site, they physically block the C-terminus of the CGRP peptide from accessing its binding cleft, thereby preventing receptor activation. researchgate.net The interaction with RAMP1 is particularly critical for the high affinity of these antagonists. openaccessjournals.com
Functionally, these antagonists act as competitive inhibitors of CGRP signaling. nih.gov For example, olcegepant directly competes with CGRP for its binding site. nih.gov This blockade has been shown to inhibit CGRP-mediated signaling pathways, such as the production of cyclic adenosine (B11128) monophosphate (cAMP). neurology.org
Several small molecule CGRP antagonists have been developed, including:
Olcegepant (BIBN4096BS) nih.gov
Telcagepant (MK-0974) researchgate.net
Rimegepant migrainedisorders.org
Ubrogepant migrainedisorders.org
Atogepant migrainedisorders.org
Zavegepant migrainedisorders.org
Peptide-Based Antagonists and Their Properties (e.g., CGRP(8-37) analogs)
Strategies for Modulating β-CGRP Release or Degradation
Modulating the concentration of available β-CGRP can also regulate its physiological effects. This can be achieved by influencing its release from nerve terminals or by altering its degradation rate.
Modulating Release: The release of CGRP is a regulated process involving the exocytosis of vesicles from nerve terminals upon depolarization. frontiersin.org Several factors can influence this release:
5-HT1B/D/F Receptor Agonists: Triptans, which are agonists for serotonin (B10506) receptors, have been shown to inhibit the release of CGRP. nih.gov
Autoregulation: CGRP itself can stimulate its own synthesis and release through a positive feedback loop involving the activation of its own receptors on neurons. nih.govnih.gov This suggests that CGRP antagonists could indirectly reduce CGRP levels by blocking this autostimulatory pathway. nih.gov
Other Modulators: Agents like adenosine and TRPC4 agonists have also been reported to inhibit CGRP release. nih.gov
Modulating Degradation: Once released into the circulation, CGRP has a short half-life due to degradation by endopeptidases. frontiersin.orgtandfonline.com The primary enzymes involved in CGRP degradation are insulin-degrading enzyme (IDE) and endothelin-converting enzyme-1 (ECE-1). frontiersin.org Strategies to inhibit these enzymes could potentially prolong the action of endogenous CGRP. Conversely, enhancing the activity of these enzymes could be a way to reduce CGRP levels.
To overcome the short half-life for therapeutic applications, sustained-release formulations are being explored. For example, encapsulating CGRP in PLGA nanoparticles has been shown to provide a sustained release profile. tandfonline.com
Allosteric Modulation of the CGRPR Complex
Allosteric modulators represent another approach to regulating CGRP receptor activity. These molecules bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. annualreviews.org This binding induces a conformational change in the receptor that can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the effects of the primary ligand. annualreviews.orgfrontiersin.org
The CGRP receptor complex provides several potential sites for allosteric modulation. The interaction between CLR and RAMP1 is itself a form of allosteric modulation, where RAMP1 alters the ligand selectivity of CLR. annualreviews.org
A key endogenous allosteric modulator of the CGRP receptor is the Receptor Component Protein (RCP) . researchgate.netnih.gov RCP is an intracellular protein that is necessary for the efficient coupling of the CGRP receptor to the Gs protein and subsequent cAMP signaling. researchgate.netnih.gov It appears to act as a positive allosteric modulator by enhancing the signaling output of the receptor. researchgate.netnih.gov Interestingly, RCP's effects can be cell-line specific and it may also influence the signaling of other class B GPCRs. researchgate.netnih.gov
The development of small molecules that can act as allosteric modulators of the CGRP receptor is an active area of research. These molecules could offer a more nuanced way to control receptor function compared to simple antagonists or agonists. acs.org
Comparative Analysis and Isoform Specificity
Distinctions Between α-CGRP and β-CGRP (human) in Distribution and Functional Roles
In humans, the calcitonin gene-related peptide exists in two isoforms, α-CGRP and β-CGRP, which are encoded by two separate genes, CALC-I and CALC-II, respectively, both located on chromosome 11. frontiersin.orgmdpi.com These two isoforms are highly similar, with a sequence homology of over 90% and differing by only three amino acids. nih.govguidetopharmacology.org Despite this structural similarity, they exhibit distinct patterns of distribution and have been associated with different primary functional roles. frontiersin.orgfrontiersin.org
Traditionally, α-CGRP is recognized as the predominant form in the central and peripheral nervous systems. nih.govfrontiersin.orgdovepress.com It is widely distributed in sensory neurons, particularly the unmyelinated C fibers and thinly myelinated Aδ fibers, and is frequently co-localized with Substance P. nih.gov Key locations for α-CGRP synthesis include the dorsal root ganglia (DRG) and the trigeminal ganglion. frontiersin.orgnih.gov In contrast, β-CGRP has been historically associated primarily with the enteric nervous system, where its expression can be up to seven times higher than that of α-CGRP. nih.govneurology.org It is also found in the pituitary gland and immune cells. frontiersin.orgfrontiersin.org However, it is now understood that both isoforms can be expressed in the nervous system, and β-CGRP can be released alongside α-CGRP into the vascular system. nih.gov
Functionally, while both isoforms share many biological activities, including potent vasodilation, a degree of specialization has been observed. guidetopharmacology.orgfrontiersin.org α-CGRP is predominantly implicated in hemodynamic actions and cardiovascular regulation. frontiersin.orgfrontiersin.org It is a powerful vasodilator and plays a protective role in conditions like hypertension and heart failure. frontiersin.orgmdpi.com It is also a key player in pain transmission, particularly in the context of migraine. mdpi.com On the other hand, β-CGRP is thought to have a more significant role in gastrointestinal functions. frontiersin.orgfrontiersin.org In the trigeminal ganglion, a key site for migraine pathophysiology, recent research suggests differential localization, with α-CGRP being sorted into axons while β-CGRP is primarily found in the neuronal cell bodies, hinting at specialized roles within neuronal function. nih.gov
Table 1: Comparison of Human α-CGRP and β-CGRP
| Feature | α-CGRP | β-CGRP |
|---|---|---|
| Gene | CALC-I | CALC-II |
| Primary Distribution | Central and Peripheral Nervous Systems (e.g., DRG, Trigeminal Ganglion) frontiersin.orgnih.govfrontiersin.org | Enteric Nervous System, Pituitary Gland, Immune Cells frontiersin.orgnih.govneurology.org |
| Primary Functional Role | Hemodynamic actions, Vasodilation, Pain transmission (especially migraine) frontiersin.orgmdpi.comfrontiersin.org | Gastrointestinal functions frontiersin.orgfrontiersin.org |
| Amino Acid Difference (from β-CGRP) | 3 amino acid difference nih.gov | 3 amino acid difference nih.gov |
| Co-localization | Often with Substance P in sensory neurons nih.gov | Can be co-expressed with α-CGRP in the nervous system nih.gov |
Species-Specific Variations in CGRP System Biology and Receptor Interactions
The CGRP system, including the peptides and their receptors, exhibits notable variations across different species, which can have significant implications for pharmacological studies and the translation of preclinical findings to humans.
The amino acid sequence of CGRP itself is highly conserved across species, though some differences exist. For instance, human and rodent α-CGRP differ by four amino acids. frontiersin.org Despite these minor differences, the biological activities are generally similar. frontiersin.org However, more significant functional differences arise from variations in the CGRP receptor.
The CGRP receptor is a complex composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP1). nih.govguidetopharmacology.org It is the RAMP1 component that is largely responsible for the species selectivity of CGRP receptor antagonists. nih.gov Specifically, a tryptophan residue at position 74 in primate RAMP1 confers high affinity for certain small molecule antagonists, which bind with approximately 100-fold lower affinity to CGRP receptors from other species like rodents. guidetopharmacology.org This has been a critical factor in the development of CGRP-targeted drugs for migraine, as their potency can vary significantly between humans and laboratory animals. nederlandsehoofdpijnvereniging.nl
Furthermore, the distribution and functional roles of CGRP can differ between species. For example, in sheep, magnocellular CGRP-synthesizing neurons are predominantly found in the ventral paraventricular nucleus of the hypothalamus, a pattern that differs substantially from that observed in rats, suggesting a distinct functional role for this part of the hypothalamus in the ovine neurohypophyseal system. nih.gov In vitro studies on cardiac tissue have also revealed species-specific contractile responses to CGRP, with inconsistencies observed even within the same species (human) and tissue type. ahajournals.org
The expression levels of CGRP in neuronal tissues can also vary. Studies have shown that human dorsal root ganglia have a significantly higher percentage of CGRP mRNA-expressing neurons compared to mice (59.3% in humans vs. 32.9% in mice). biorxiv.org These quantitative differences in neuronal subpopulations highlight the importance of considering species-specific characteristics when studying the CGRP system.
Table 2: Species-Specific Differences in the CGRP System
| Feature | Human | Rodent (Rat/Mouse) | Sheep |
|---|---|---|---|
| α-CGRP Amino Acid Sequence | - | Differs by 4 amino acids from human α-CGRP frontiersin.org | - |
| Receptor Antagonist Affinity | High affinity for small molecule antagonists (e.g., gepants) due to Trp74 in RAMP1 guidetopharmacology.orgnederlandsehoofdpijnvereniging.nl | ~100-fold lower affinity for many small molecule antagonists compared to primates guidetopharmacology.org | - |
| CGRP Expression in DRG | ~59.3% of neurons express CGRP mRNA biorxiv.org | ~32.9% of neurons express CGRP mRNA biorxiv.org | - |
| Hypothalamic CGRP Distribution | - | Different distribution pattern compared to sheep nih.gov | CGRP-synthesizing neurons concentrated in the ventral paraventricular nucleus nih.gov |
| Cardiac Contractile Response | Inconsistent in vitro responses ahajournals.org | Agonist-receptor binding triggers positive inotropy in isolated tissue ahajournals.org | - |
Unanswered Questions and Future Directions in β Cgrp Human Tfa Research
Elucidating Novel β-CGRP Signaling Pathways and Downstream Effectors
While it is known that β-CGRP, like α-CGRP, signals through the canonical receptor complex of calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), the nuances of its signaling pathways and the full spectrum of its downstream effectors are far from completely understood. nih.gov The classical pathway involves the activation of adenylyl cyclase, leading to a rise in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent protein kinase A (PKA) activation. nih.govmdpi.com However, evidence suggests the existence of non-canonical, or biased, signaling pathways that may be preferentially activated by β-CGRP in specific cellular contexts.
A significant area of future research lies in identifying and characterizing these alternative signaling cascades. For instance, studies on CGRP in general have pointed towards the involvement of phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways, but the specific contribution of β-CGRP to these is not well-defined. nih.gov It is hypothesized that the subtle structural differences between α- and β-CGRP could lead to differential engagement with the receptor complex, thereby favoring certain downstream pathways over others. Unraveling these isoform-specific signaling signatures is a key unanswered question.
Furthermore, the downstream effectors of β-CGRP signaling, beyond the well-established vasodilation, require deeper investigation. While PKA is a known primary effector, its full range of phosphorylation targets in response to β-CGRP stimulation in different tissues is not exhaustively mapped. Identifying these targets will be crucial to understanding the pleiotropic effects of β-CGRP. Future research should focus on employing advanced phosphoproteomic techniques to create a comprehensive map of β-CGRP-induced phosphorylation events in various cell types, particularly those in the enteric nervous system where β-CGRP is abundant. frontiersin.org
Key Unanswered Questions:
Does β-CGRP exhibit biased agonism at the CLR/RAMP1 receptor, leading to the activation of distinct downstream pathways compared to α-CGRP?
What is the full complement of downstream effectors for β-CGRP in enteric neurons and other tissues where it is predominantly expressed?
Are there novel, as-yet-unidentified receptors or co-receptors for β-CGRP that mediate specific physiological functions?
Future Research Directions:
Comparative signaling studies using both α-CGRP and β-CGRP to delineate isoform-specific pathway activation.
Phosphoproteomic and transcriptomic analyses of cells stimulated with β-CGRP to identify novel downstream targets.
Investigation into the potential for β-CGRP to signal through alternative receptor complexes, such as those involving other RAMPs. nih.gov
Identifying Undiscovered Physiological Roles and Tissue-Specific Functions of β-CGRP
The primary known location of β-CGRP is the enteric nervous system, suggesting a significant role in gastrointestinal (GI) physiology. researchgate.net Indeed, research indicates its involvement in regulating gut motility and secretion. frontiersin.org However, the full extent of its functions within the gut and in other tissues remains an area of active investigation. While α-CGRP is more abundant in the central and peripheral nervous systems, β-CGRP has also been identified in the pituitary gland and immune cells, hinting at broader physiological roles. frontiersin.orgresearchgate.net
A major unanswered question is the precise role of β-CGRP in intestinal homeostasis and pathophysiology. For example, its contribution to inflammatory bowel disease (IBD) or irritable bowel syndrome (IBS) is not well understood. Given that therapies targeting the CGRP pathway for migraine can cause constipation, a deeper understanding of β-CGRP's specific actions in the gut is clinically relevant. researchgate.net Future studies should aim to elucidate the specific neuronal circuits and cellular targets of β-CGRP within the complex environment of the gut wall.
Moreover, the potential functions of β-CGRP beyond the GI tract are largely unexplored. Its presence in the pituitary suggests a role in neuroendocrine regulation, while its expression in immune cells points towards immunomodulatory functions. frontiersin.org Future research should focus on investigating these potential roles. For example, does β-CGRP influence hormone release from the pituitary? Does it modulate the activity of specific immune cell populations, and if so, through what mechanisms?
| Tissue/System | Established/Proposed Function of β-CGRP | Unanswered Questions | Future Research Focus |
|---|---|---|---|
| Enteric Nervous System | Regulation of gut motility and secretion. frontiersin.org | Precise role in GI diseases (IBD, IBS); specific neuronal circuits involved. | In vivo studies using β-CGRP specific knockout models; high-resolution imaging of β-CGRP-expressing neurons in the gut. |
| Pituitary Gland | Largely unknown; potential neuroendocrine regulation. frontiersin.org | Does β-CGRP modulate hormone release? What are its target cells in the pituitary? | In vitro studies on pituitary cell cultures; in vivo microdialysis in animal models. |
| Immune System | Largely unknown; potential immunomodulatory effects. frontiersin.org | Which immune cells express β-CGRP receptors? How does it affect immune cell function (e.g., cytokine release, proliferation)? | Co-localization studies of β-CGRP receptors on immune cells; functional assays on isolated immune cells. |
Advancements in Methodological Tools for β-CGRP (human TFA) Studies
A significant challenge in β-CGRP research has been the difficulty in distinguishing it from the more abundant α-CGRP due to their high structural similarity. nih.gov This has hampered the development of isoform-specific assays and antibodies. However, recent advancements in methodological tools are beginning to overcome these hurdles, opening up new avenues for research.
One of the most critical future directions is the development of highly specific monoclonal antibodies that can reliably differentiate between α- and β-CGRP. Such tools would be invaluable for techniques like immunohistochemistry (IHC) and enzyme-linked immunosorbent assays (ELISA), allowing for the precise localization and quantification of β-CGRP in tissues and biological fluids. nih.gov Recent studies have highlighted the variability and challenges with current ELISA kits, emphasizing the need for better validation and the separate analysis of each isoform. nih.gov
Furthermore, advancements in mass spectrometry-based proteomics offer a promising alternative for the specific detection and quantification of β-CGRP. Techniques like selected reaction monitoring (SRM) can be tailored to detect the unique amino acid sequences of β-CGRP, providing a high degree of specificity. The development and refinement of these methods will be crucial for accurately measuring β-CGRP levels in various physiological and pathological states.
Another area of advancement lies in genetic tools. The development of β-CGRP-specific knockout and reporter mouse models will be instrumental in dissecting its unique physiological functions in vivo. These models will allow researchers to study the consequences of β-CGRP deficiency and to visualize the specific cells and neuronal pathways that express this peptide.
| Methodological Tool | Current Challenges | Future Advancements | Impact on β-CGRP Research |
|---|---|---|---|
| Immunoassays (ELISA, IHC) | Lack of highly specific antibodies to differentiate from α-CGRP; variability between kits. nih.govnih.gov | Development and validation of monoclonal antibodies targeting the unique amino acid residues of β-CGRP. | Accurate quantification and localization of β-CGRP in tissues and fluids. |
| Mass Spectrometry | Requires specialized equipment and expertise; sensitivity can be a limitation for low-abundance peptides. | Improved sample preparation techniques; development of highly sensitive and specific SRM assays. | Unambiguous identification and quantification of β-CGRP, even in complex biological samples. |
| Genetic Models | Limited availability of β-CGRP specific knockout or reporter models. | Creation and characterization of Cre-driver lines and fluorescent reporter mice specific for the CALCB gene. | Elucidation of the in vivo functions of β-CGRP and mapping of its expression patterns. |
Complex Systems Biology Approaches to CGRP Networks and Interactions
To fully comprehend the role of β-CGRP, it is essential to move beyond studying it in isolation and adopt a more holistic, systems-level perspective. The physiological effects of β-CGRP are likely integrated into complex networks involving other neuropeptides, neurotransmitters, and signaling molecules. A systems biology approach, which combines experimental data with computational modeling, is poised to provide a deeper understanding of these intricate interactions.
Future research should focus on building comprehensive network models of CGRP signaling. biorxiv.org This will involve integrating multi-omics data—such as genomics, transcriptomics, proteomics, and metabolomics—from tissues and cells where β-CGRP is active. For example, in the gut, such a model could help to predict how changes in β-CGRP levels might affect the broader network of enteric neurotransmission and influence gut function.
A key unanswered question is how the α-CGRP and β-CGRP networks interact and whether they have redundant or distinct roles in different physiological contexts. Systems biology approaches can help to address this by modeling the effects of both isoforms, individually and in combination, on various cellular processes. This could reveal, for instance, whether one isoform can compensate for the absence of the other, or if they regulate different sets of genes and proteins.
Moreover, understanding the broader network interactions of β-CGRP will be crucial for predicting the systemic effects of drugs that target the CGRP pathway. While current CGRP-targeted therapies for migraine are generally well-tolerated, a more detailed understanding of the off-target effects, particularly those related to the less-studied β-CGRP, is needed for long-term safety assessments. nih.gov
Future Directions in Systems Biology of β-CGRP:
Development of computational models of β-CGRP signaling networks in the enteric nervous system and other relevant tissues.
Integration of multi-omics datasets to identify novel interaction partners and downstream targets of β-CGRP.
Comparative systems analysis of α-CGRP and β-CGRP to delineate their unique and overlapping roles.
Use of systems pharmacology models to predict the on- and off-target effects of drugs modulating β-CGRP activity.
Q & A
Q. What distinguishes β-CGRP, human TFA from α-CGRP in terms of structure and functional specificity?
this compound is a 37-amino acid peptide belonging to the calcitonin family, differing from α-CGRP by a single amino acid substitution (e.g., Phe at the C-terminus vs. Tyr in α-CGRP) . Structurally, β-CGRP retains the conserved N-terminal disulfide bridge (Cys²-Cys⁷) critical for receptor binding . Functionally, β-CGRP exhibits distinct receptor selectivity, with higher affinity for CRLR/RAMP1 complexes (IC₅₀ = 1 nM) compared to CRLR/RAMP2 (IC₅₀ = 300 nM) . This specificity makes it a key tool for dissecting CGRP receptor subtype contributions in vascular and neuronal studies.
Q. How can researchers validate the receptor selectivity of this compound in cellular assays?
To assess receptor selectivity, utilize transfected cell lines expressing CRLR/RAMP1 or CRLR/RAMP2. Measure cAMP accumulation (a downstream marker of CGRP receptor activation) via ELISA or fluorescence-based assays. Compare β-CGRP's dose-response curves (e.g., EC₅₀ values) between receptor subtypes. Antagonists like CGRP-(8-37) (IC₅₀ ~1–10 nM) can confirm specificity by blocking cAMP signaling . Include α-CGRP as a control to differentiate isoform effects .
Q. What are the primary in vivo models for studying β-CGRP's vasodilatory effects?
Rodent models are widely used:
- Rat facial edema : Inject β-CGRP (8–33 pM) subcutaneously; measure edema volume over 6 hours .
- Mouse cardiovascular assays : Administer β-CGRP intravenously and monitor blood pressure via telemetry. Dose ranges of 0.1–10 nmol/kg show dose-dependent hypotension .
- Combination with Substance P : Co-inject β-CGRP (16 pM) and Substance P (3.7 nM) to study synergistic inflammatory responses .
Advanced Research Questions
Q. How should researchers address contradictions in reported CGRP receptor subtype activities across studies?
Discrepancies often arise from tissue-specific receptor expression (e.g., neuronal vs. vascular) or assay conditions (e.g., endogenous RAMPs vs. overexpression). To resolve this:
- Use isoform-specific antagonists : HCGRP-(8-37) (selective for α-CGRP receptors) vs. Rat CGRP-(8-37) (broad CGRP receptor blocker) .
- Quantify RAMP expression : Perform qPCR or Western blotting in target tissues to correlate receptor composition with functional responses .
- Cross-validate in human tissues : Test β-CGRP in human cerebral artery preparations, where β-CGRP shows weaker vasodilation than α-CGRP .
Q. What experimental designs are optimal for assessing β-CGRP's role in neurogenic inflammation?
Combine in vitro and in vivo approaches:
- Trigeminal ganglion cultures : Stimulate neurons with capsaicin and measure β-CGRP release via ELISA. Compare knockout models (e.g., RAMP1⁻/⁻ mice) to isolate receptor contributions .
- Migraine models : Use nitroglycerin-induced migraine in rats; administer β-CGRP antagonists (e.g., MK-3207, Ki = 0.024 nM) to evaluate headache-related behaviors .
- Multi-omics integration : Perform RNA-seq on β-CGRP-treated endothelial cells to identify downstream pathways (e.g., NF-κB, COX-2) linked to inflammation .
Q. How can researchers reconcile conflicting data on β-CGRP's metabolic effects in pancreatic β-cells?
α-CGRP is known to inhibit insulin secretion and remodel amylin fibrils, but β-CGRP's role is less clear. To clarify:
- Islet perfusion assays : Compare insulin secretion profiles in response to α- vs. β-CGRP (1–100 nM) under glucose stimulation .
- Amylin aggregation studies : Use thioflavin T fluorescence to monitor β-CGRP's impact on amylin fibril kinetics .
- Receptor silencing : Apply siRNA against CRLR/RAMP1 in β-cells to determine if β-CGRP's effects are receptor-mediated .
Methodological Considerations
Q. What quality control steps are critical for handling this compound in experimental workflows?
- Purity verification : Use HPLC (≥95% purity) and mass spectrometry to confirm peptide integrity .
- Solubility optimization : Reconstitute in sterile H₂O (10 mg/mL) with brief sonication; avoid DMSO to prevent denaturation .
- Stability testing : Store lyophilized peptide at -20°C; in-solution aliquots at -80°C for ≤1 year to prevent degradation .
Q. How should researchers design dose-response studies to avoid non-specific effects of β-CGRP?
- Dose range : Start at 0.1 nM (near CRLR/RAMP1 IC₅₀) and escalate to 100 nM to cover CRLR/RAMP2 activity .
- Control for batch variability : Include a reference agonist (e.g., α-CGRP) in each experiment to normalize responses .
- Off-target checks : Test β-CGRP against related receptors (e.g., AM1, CTR) at 1 µM to rule out cross-reactivity .
Data Interpretation and Reporting
Q. What statistical approaches are recommended for analyzing β-CGRP's dual vasodilatory and pro-inflammatory effects?
- Multivariate analysis : Use ANOVA with post-hoc tests to compare treatment groups (e.g., β-CGRP vs. vehicle + antagonist) .
- Time-course modeling : Apply linear mixed-effects models to edema or blood pressure data to capture dynamic responses .
- Meta-analysis : Pool data from independent studies (e.g., IC₅₀ values) using random-effects models to estimate consensus potency .
Q. How can researchers mitigate bias in preclinical studies of β-CGRP-targeted therapies?
- Blinded dosing : Assign treatments randomly and ensure experimenters are blinded to group allocations .
- Reproducibility checks : Validate key findings in ≥2 models (e.g., rat edema and mouse migraine) .
- Pre-registration : Document hypotheses and analysis plans on platforms like Open Science Framework before data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
